(+)-Argemonine

Description

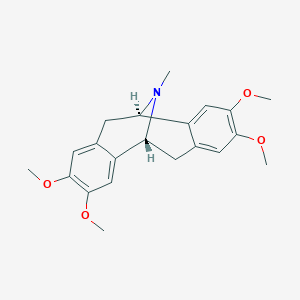

Structure

2D Structure

3D Structure

Properties

CAS No. |

16584-62-6 |

|---|---|

Molecular Formula |

C21H25NO4 |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

(1R,9R)-4,5,12,13-tetramethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene |

InChI |

InChI=1S/C21H25NO4/c1-22-16-6-12-8-18(23-2)20(25-4)10-14(12)17(22)7-13-9-19(24-3)21(26-5)11-15(13)16/h8-11,16-17H,6-7H2,1-5H3/t16-,17-/m1/s1 |

InChI Key |

QEOWCPFWLCIQSL-IAGOWNOFSA-N |

SMILES |

CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC |

Isomeric SMILES |

CN1[C@@H]2CC3=CC(=C(C=C3[C@H]1CC4=CC(=C(C=C24)OC)OC)OC)OC |

Canonical SMILES |

CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC |

Origin of Product |

United States |

Botanical Sources and Phytochemical Context of + Argemonine

Primary Plant Genera and Species

The distribution of (+)-Argemonine is not uniform across the plant kingdom, with its accumulation being particularly characteristic of certain genera and species.

Argemone mexicana (Mexican Poppy)

Argemone mexicana, commonly known as Mexican poppy, is a well-documented source of this compound. wikipedia.orgijisrt.comweberseeds.nl This hardy, herbaceous plant, characterized by its prickly stem and leaves and vibrant yellow flowers, produces a yellow latex. wikipedia.orgwikipedia.org The plant contains a complex mixture of isoquinoline (B145761) alkaloids, including this compound, which has been identified in the whole plant, leaves, and capsules. wikipedia.orgdoctorlib.org Other alkaloids found alongside this compound in A. mexicana include protopine (B1679745), berberine (B55584), sanguinarine (B192314), and chelerythrine (B190780). wikipedia.orgscielo.org.mx

Other Argemone Species

Beyond A. mexicana, several other species within the Argemone genus are known to produce this compound. These include:

Argemone gracilenta : Studies have shown that A. gracilenta is a significant source of this alkaloid. nih.gov

Argemone platyceras : This species, also known as "chicalote," has been found to contain (-)-argemonine (B1200896), a stereoisomer of this compound, along with other alkaloids like protopine and allocryptopine. nih.govnih.govresearchgate.net

Argemone sanguinea : This species is characterized by the presence of berberine, and to a lesser extent, muranine, allocryptopine, and argemonine (B1202060). kokopelli-semences.com

Argemone ochroleuca : This species is another recognized source of various alkaloids, including those found in other Argemone plants. researchgate.netscispace.com

Additional Plant Sources

The occurrence of this compound is not limited to the Argemone genus. It has also been isolated from other plant species, indicating a broader, though less common, distribution. These include:

Berberis buxifolia : This species, commonly known as "calafate," has been shown to contain (-)-argemonine and (-)-norargemonine in its stem bark and roots. uchile.cluchile.cl

Thalictrum revolutum : Research has identified the presence of argemonine in this species. nih.gov

Thalictrum strictum : Argemonine has also been reported as a constituent of this plant. nih.gov

Tissue-Specific Distribution and Accumulation within Plants

The concentration and localization of this compound and related alkaloids can vary significantly between different tissues and developmental stages of the plant.

Distribution in Seeds and Latex

In Argemone mexicana, this compound and other alkaloids are notably present in the seeds and the characteristic yellow latex. wikipedia.orgsmolecule.com The seeds contain a significant percentage of oil which also contains toxic alkaloids like sanguinarine and dihydrosanguinarine. wikipedia.org The latex, exuded from the seed pods when cut, is rich in berberine and protopine. wikipedia.org

Alkaloid Accumulation Patterns in Seedling Development

Studies on the early developmental stages of Argemone mexicana have revealed dynamic patterns of alkaloid accumulation. Research has shown that the synthesis of benzylisoquinoline alkaloids, such as sanguinarine and berberine, is closely linked to the germination and development of seedlings. bohrium.comnih.govnih.gov

For instance, sanguinarine has been detected in the cotyledons shortly after the emergence of the hypocotyl, with its levels increasing until the unfolding of the cotyledonary leaves. nih.govnih.gov Conversely, the accumulation of berberine appears to be more prominent once the cotyledonary leaves have formed. nih.govnih.gov These findings suggest a complex regulation of alkaloid biosynthesis and transport from the very early stages of plant development. bohrium.comnih.govnih.gov While these studies focus on the major alkaloids sanguinarine and berberine, they provide a model for understanding the potential developmental regulation of other related alkaloids like this compound within the plant.

Table 1: Plant Sources of this compound and Related Alkaloids

| Plant Species | Family | Alkaloid(s) Identified | Plant Part(s) |

| Argemone mexicana | Papaveraceae | This compound, Protopine, Berberine, Sanguinarine, Chelerythrine | Whole plant, Leaves, Capsules, Seeds, Latex |

| Argemone gracilenta | Papaveraceae | (-)-Argemonine | Not specified |

| Argemone platyceras | Papaveraceae | (-)-Argemonine, Protopine, Allocryptopine | Not specified |

| Argemone sanguinea | Papaveraceae | Argemonine, Berberine, Muranine, Allocryptopine | Not specified |

| Argemone ochroleuca | Papaveraceae | Various alkaloids | Not specified |

| Berberis buxifolia | Berberidaceae | (-)-Argemonine, (-)-Norargemonine | Stem bark, Roots |

| Thalictrum revolutum | Ranunculaceae | Argemonine | Not specified |

| Thalictrum strictum | Ranunculaceae | Argemonine | Not specified |

Biosynthetic Pathways of + Argemonine

General Benzylisoquinoline Alkaloid (BIA) Biosynthesis

The synthesis of (+)-Argemonine is a branch of the extensive and diverse benzylisoquinoline alkaloid (BIA) metabolic network. BIAs are a prominent class of plant secondary metabolites, with approximately 2,500 identified compounds. nih.gov The journey begins with fundamental precursor molecules and involves a series of enzymatic transformations to create a key intermediate from which various alkaloid backbones are derived. nih.govoup.com

Precursor Compounds (e.g., S-Norcoclaurine, 4-Hydroxyphenylpyruvate, Dopamine)

The biosynthesis of all BIAs starts from two derivatives of the amino acid L-tyrosine: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govresearchgate.netnih.gov Dopamine itself can be synthesized from L-tyrosine through hydroxylation to L-DOPA, followed by decarboxylation. nih.gov Concurrently, L-tyrosine is converted to 4-hydroxyphenylpyruvate (4-HPP), which is then decarboxylated to yield 4-HPAA. nih.gov

The foundational step in BIA synthesis is the stereoselective condensation of dopamine and 4-HPAA. nih.govjst.go.jp This reaction is catalyzed by the enzyme (S)-norcoclaurine synthase (NCS) , which forms the first committed intermediate of the pathway, (S)-norcoclaurine . nih.govnih.govjst.go.jp This molecule contains the core 1-benzylisoquinoline (B1618099) structure that is fundamental to all BIAs. oup.com

From (S)-norcoclaurine, a sequence of methylation and hydroxylation reactions leads to the pivotal branch-point intermediate, (S)-reticuline . nih.govfrontiersin.org This multi-step conversion involves several key enzymes:

Norcoclaurine 6-O-methyltransferase (6OMT) methylates the hydroxyl group at position 6. frontiersin.org

Coclaurine N-methyltransferase (CNMT) adds a methyl group to the nitrogen atom, forming (S)-N-methylcoclaurine. frontiersin.orgnih.gov

N-methylcoclaurine 3'-hydroxylase (NMCH) , a cytochrome P450 enzyme, hydroxylates the 3' position. nih.govfrontiersin.org

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) methylates the 4' hydroxyl group to produce (S)-reticuline. nih.govfrontiersin.org

(S)-Reticuline is a critical juncture from which the biosynthetic pathways diverge to form a vast array of BIA structural classes, including protoberberines, morphinans, and pavine (B1216701) alkaloids. nih.govnih.govuky.edu

Key Enzymatic Transformations in Related Pathways (e.g., Berberine (B55584) Bridge Enzyme, Cytochromes P450)

The diversification of the BIA pathway beyond (S)-reticuline relies heavily on the catalytic activities of specific enzyme families, particularly oxidoreductases like the Berberine Bridge Enzyme (BBE) and various cytochromes P450 (P450s) . frontiersin.org These enzymes are responsible for forming the unique carbon-carbon or carbon-oxygen bonds that define the different BIA scaffolds. oup.comresearchgate.net

Berberine Bridge Enzyme (BBE): This FAD-dependent enzyme plays a crucial role in the formation of protoberberine alkaloids. It catalyzes an oxidative cyclization of the N-methyl group of (S)-reticuline to form the "berberine bridge," creating the tetracyclic skeleton of (S)-scoulerine. frontiersin.orgfrontiersin.org This reaction is a key branch point leading away from the potential synthesis of pavine-type alkaloids.

Cytochromes P450 (P450s): This superfamily of monooxygenases is fundamental to the structural diversification of alkaloids. pharmaceutical-journal.com P450s catalyze a wide range of reactions, including hydroxylations, C-C phenol (B47542) coupling, and ring rearrangements. oup.com For example, in the biosynthesis of morphinan (B1239233) alkaloids, the P450 enzyme salutaridine (B1681412) synthase catalyzes the intramolecular C-C phenol coupling of (R)-reticuline. nih.gov In the formation of aporphine (B1220529) alkaloids, another P450, corytuberine (B190840) synthase (CYP80G2), converts (S)-reticuline to (S)-corytuberine. nih.gov The formation of the pavine backbone is also hypothesized to involve such a C-C coupling reaction catalyzed by a yet-to-be-fully-identified P450 enzyme. nih.gov

Specific Steps in Pavine Alkaloid Biosynthesis via Tetrahydrobenzylisoquinoline

Pavine alkaloids, including this compound, are biogenetically derived from the tetrahydrobenzylisoquinoline alkaloid (+)-reticuline or a very similar precursor. researchgate.netresearchgate.net While the complete enzymatic pathway has not been fully elucidated, it is proposed that the characteristic dibenzo[b,d]azabicyclo[3.3.1]nonane skeleton of pavine alkaloids is formed through an intramolecular C-C cyclization of the reticuline (B1680550) molecule. nih.govjst.go.jp

This cyclization creates the bridged, eight-membered ring system that defines the pavine structure. The specific enzymes catalyzing this key ring-forming step are still under investigation, but it is likely to involve a P450-type enzyme that facilitates the necessary oxidative coupling. nih.gov

Following the formation of the core pavine scaffold, further enzymatic modifications can occur. A pavine N-methyltransferase (PavNMT) has been characterized from Thalictrum flavum. nih.gov This enzyme catalyzes the N-methylation of pavine alkaloids and can also accept (S)-reticuline as a substrate, highlighting the close metabolic relationship between these compounds. nih.gov The activity of such N-methyltransferases is crucial for producing the final structure of specific pavine alkaloids like this compound. frontiersin.orgresearchgate.net

Genetic and Molecular Regulation of Biosynthesis

The production of BIAs, including this compound, is a tightly controlled process regulated at the genetic level. The expression of the biosynthetic genes is orchestrated by various transcription factors (TFs), which can turn gene expression on or off in response to developmental cues and environmental stimuli. frontiersin.orgnih.gov

Transcriptional Activity Studies in Plant Development

Studies in various BIA-producing plants, such as opium poppy (Papaver somniferum) and California poppy (Eschscholzia californica), have identified several families of transcription factors that play crucial roles in regulating the pathway. nih.govresearchgate.net These include TFs from the WRKY, bHLH (basic helix-loop-helix), and AP2/ERF families. nih.govnih.gov

The expression of these TFs, and consequently the biosynthetic genes they control, is often influenced by plant development and stress responses. nih.govresearchgate.net For instance, the plant signaling molecule jasmonic acid (or its methyl ester, MeJA), which is involved in defense responses, has been shown to induce the expression of WRKY and other TFs, leading to an increase in BIA production. nih.govnih.gov In Argemone mexicana, which produces pavine alkaloids, treatment with elicitors like yeast extract has been shown to increase the activity of enzymes in the BIA pathway. nih.gov

The co-expression of specific TF genes with known BIA biosynthetic genes in different plant tissues suggests a coordinated regulatory network. researchgate.net For example, different alkaloid profiles are found in the roots and aerial parts of the California poppy, which correlates with the differential expression of P450 genes involved in BIA diversification. While the overarching regulatory mechanisms are being uncovered, the specific TFs that exclusively control the branch pathway leading to pavine alkaloids like this compound are still an active area of research. nih.gov

Synthetic Methodologies and Chemical Derivatization of + Argemonine

Total Synthesis Approaches

The construction of the dibenzo-9-azabicyclo[3.3.1]nonane core structure of pavine (B1216701) alkaloids like (+)-Argemonine from simple, achiral starting materials is a complex task that has been addressed by several research groups. jst.go.jp These multi-step syntheses are crucial for providing access to these biologically significant molecules for further study. nih.gov

Multi-Step Construction from Simpler Precursors

The total synthesis of pavine alkaloids often involves a sequence of reactions to build the complex molecular architecture. solubilityofthings.com A common strategy begins with the construction of a benzylisoquinoline intermediate, which then undergoes cyclization to form the characteristic bridged ring system of the pavine skeleton. jst.go.jp

For instance, a general approach to synthesizing complex molecules involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available precursors. solubilityofthings.com This method allows for the logical design of a synthetic route. In the context of pavine alkaloids, this could involve disconnecting the tetracyclic structure to reveal key fragments like substituted phenylethylamines and phenylacetic acids, which can be combined through established reactions like the Pictet-Spengler or Bischler-Napieralski reactions. nih.gov

Challenges in Achieving the Molecular Framework

The synthesis of isoquinoline (B145761) alkaloids, including pavine-type structures, is fraught with challenges. These arise from their complex three-dimensional structures and the presence of multiple stereocenters. numberanalytics.com The construction of the bridged tetracyclic system of this compound is particularly demanding.

Key difficulties include:

Controlling Regioselectivity: Ensuring that ring closures and other bond-forming reactions occur at the desired positions.

Achieving Stereoselectivity: Establishing the correct relative and absolute stereochemistry at the chiral centers.

Ring Strain: The dibenzo-9-azabicyclo[3.3.1]nonane system possesses a degree of conformational rigidity and potential ring strain that can make its formation challenging. unizg.hr

Side Reactions: The complexity of the intermediates can lead to undesired side reactions, complicating purification and reducing the yield of the target molecule. nih.gov

Asymmetric and Enantioselective Synthesis

Due to the chirality of this compound, developing synthetic methods that selectively produce the desired enantiomer is of high importance. Asymmetric synthesis strategies aim to introduce the necessary stereochemistry early in the synthetic sequence and maintain it throughout.

Enantioselective Access to 1-Alkyl-1,2,3,4-tetrahydroisoquinolines

A crucial building block for the synthesis of this compound is the chiral 1-alkyl-1,2,3,4-tetrahydroisoquinoline (THIQ) core. acs.org Several methods have been developed for the enantioselective synthesis of these important intermediates.

One notable approach involves the asymmetric reduction of 1-substituted 3,4-dihydroisoquinolines or their corresponding iminium salts using chiral hydride reagents. koreascience.kr While dihydroisoquinolines themselves are often resistant to reduction by these reagents, the corresponding iminium salts are more readily reduced. koreascience.kr Another powerful strategy is the asymmetric hydrogenation of isoquinolinium salts or 3,4-dihydroisoquinolines catalyzed by transition metals, such as iridium or ruthenium, complexed with chiral ligands. mdpi.comsci-hub.se These methods can provide access to 1-aryl THIQs with high enantioselectivity. sci-hub.se

A different strategy employs a 1,3-dipolar cycloaddition reaction between a nitrone and a vinyl ether in the presence of a chiral phosphoric acid catalyst to produce chiral tetrahydroisoquinolines in high yields and with high enantioselectivity. researchgate.net

Stereoselective Reduction of Chiral Lactams

The stereoselective reduction of chiral lactams presents another avenue for the synthesis of key intermediates for pavine alkaloids. For example, in the synthesis of the related alkaloid (+)-amurensinine, a mixture of lactams was reduced, and subsequent acidic hydrolysis led to the final product. nih.govnih.gov Bicyclic lactams can also serve as precursors, where reduction of the lactam functionality is a key step in the synthetic sequence. acs.orgacs.org

Utilization of Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been widely applied in asymmetric synthesis. nih.govresearchgate.net

In the context of synthesizing precursors for this compound, a chiral amine, such as 1-phenylethylamine, can be used as a chiral auxiliary. acs.orgresearchgate.net This auxiliary can be attached to an isoquinoline precursor, and its chiral influence can direct the stereoselective addition of a Grignard reagent. acs.org Subsequent reduction and removal of the auxiliary then yield the desired enantiomerically enriched 1-substituted tetrahydroisoquinoline. acs.org The efficiency of this approach depends on the level of diastereoselectivity achieved in the key bond-forming step. acs.org

Another example is the use of camphorsultam as a chiral auxiliary, which has been employed in asymmetric cycloadditions to create complex polycyclic structures, demonstrating the power of this approach in controlling stereochemistry. chemrxiv.org

Palladium-Catalyzed Intramolecular Coupling Methods

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application has been extended to the construction of the complex tetrahydroisoquinoline core found in argemonine (B1202060) and related alkaloids. mdpi.com

A notable strategy involves the palladium-catalyzed intramolecular α-arylation of β-(N-2-iodobenzyl)-amino esters. This method facilitates the formation of a crucial carbon-carbon bond to construct the tetrahydroisoquinoline ring system. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base. Interestingly, while strong bases like t-BuOK or PhOK have been used previously, studies have shown that a weaker base like K₃PO₄ can also be effective in promoting the cyclization. mdpi.com The proposed mechanism for this transformation involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by deprotonation to form an enolate. This intermediate then undergoes cyclization to form a five-membered azapalladacycle, which, after transmetalation and reductive elimination, yields the desired tetrahydroisoquinoline product and regenerates the Pd(0) catalyst. mdpi.com This approach has demonstrated high efficacy, achieving yields of up to 84% for the core structure. mdpi.com

Further advancements in palladium catalysis have explored the intramolecular decarbonylative coupling of thioesters. While not directly applied to this compound itself, this methodology presents a promising avenue for the synthesis of related thioether-containing heterocyclic structures. This base-free method utilizes a simple and commercially available Pd(OAc)₂ catalyst with phosphine (B1218219) ligands to achieve C–S bond cleavage, decarbonylation, and subsequent C–S bond reformation. nsf.gov The development of such novel palladium-catalyzed methods, including those for direct C-H/C-H biaryl coupling, continues to expand the synthetic toolbox for accessing complex molecular architectures like that of this compound. mdpi.comchemrxiv.org

Semi-Synthetic Modifications from Natural Precursors

The biosynthesis of pavine alkaloids like argemonine is believed to proceed from benzyl-tetrahydroisoquinoline precursors such as (S)-reticuline. acs.org This natural pathway has inspired semi-synthetic approaches that utilize readily available natural products as starting materials.

One documented semi-synthetic route to (-)-argemonine (B1200896) begins with the chiral bicyclic lactam 13, which is converted to the natural product in a six-step sequence. ebi.ac.uk Another approach reported the synthesis of (-)-argemonine from isoquinolinium salt 358. This salt was converted in two steps to isoquinolinium salt 360, which was then reduced with LiAlH₄ to form the tertiary amine 361. Cyclization of 361 in the presence of formic acid and H₃PO₄ afforded the benzylamine (B48309) 362. Finally, hydrogenolysis followed by methylation yielded (-)-argemonine. acs.org These semi-synthetic strategies leverage the inherent stereochemistry of natural precursors to achieve the synthesis of the target molecule.

Chemical Derivatization Strategies

Chemical derivatization of this compound and related compounds has been explored to modify its properties and to study its chemical behavior. These strategies include benzoylation, oxidation of hydroxyl groups, salt formation, and the investigation of degradation products.

Benzoylation is a chemical reaction that introduces a benzoyl group into a molecule. In the context of alkaloids like argemonine, this modification can alter the compound's structure and potentially its biological activity.

The hydroxyl groups present in the argemonine structure are susceptible to oxidation, leading to the formation of derivatives with different chemical properties. For instance, the oxidation of isoquinolinium salt 1 with potassium ferricyanide (B76249) yields the isoquinolinone 7. researchgate.netacs.org This transformation highlights the reactivity of the positions adjacent to the nitrogen atom and provides a route to novel analogs.

Salt formation is a widely used and effective technique to enhance the solubility and dissolution rates of acidic and basic drug compounds. researchgate.netnih.gov For a basic compound like argemonine, which contains a tertiary amine, salt formation is achieved by reacting it with an acid. savemyexams.com This process results in the formation of a salt with positively and negatively charged ions, which can improve its solubility in polar solvents due to enhanced hydrogen bonding. researchgate.net The choice of the counterion can significantly influence the physicochemical properties of the resulting salt, such as its crystallinity, stability, and hygroscopicity. pharmtech.comamericanpharmaceuticalreview.com

| Property | Description | Reference |

| Mechanism | An ionized compound forms a strong ionic interaction with an oppositely charged counterion, leading to crystallization. | pharmtech.com |

| Effect on Solubility | The resulting salt often exhibits improved solubility in polar solvents. | researchgate.net |

| Influencing Factors | The choice of counterion and the pH of the medium can significantly affect salt formation and dissolution. | nih.gov |

The investigation of the degradation of argemonine and related pavine alkaloids provides valuable insights into their chemical stability and reactivity. Studies on the degradation of (±)‐N‐methylpavine have identified several degradation products, revealing key chemical transformations. africaresearchconnects.com One such transformation involves the E2 elimination of the bridging ether in a related dibenzocyclooctadiene system upon treatment with a strong base like n-butyllithium, yielding a dibenzocyclooctatrienol. ucla.edu This reaction highlights the potential for ring-opening and rearrangement reactions under specific conditions.

Forced degradation studies on structurally related compounds, such as the drug argatroban, have shown significant degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while remaining stable under thermal and photolytic stress. researchgate.net These studies lead to the isolation and characterization of novel degradation products, providing a deeper understanding of the molecule's susceptibility to chemical change. researchgate.net The degradation of amine-containing compounds can proceed through mechanisms such as oxidative degradation in the presence of oxygen or thermal degradation at elevated temperatures. hw.ac.uk

Studies on Degradation Products and Their Chemical Transformations

Argemoninic Acid from Permanganate (B83412) Oxidation

The oxidation of this compound using a strong oxidizing agent like potassium permanganate (KMnO4) leads to the formation of argemoninic acid. africaresearchconnects.com This reaction is a degradative method that helps in determining the structure of the parent alkaloid by breaking it down into simpler, identifiable fragments.

Potassium permanganate is a powerful oxidizing agent capable of cleaving carbon-carbon bonds and oxidizing various functional groups. In the case of this compound, the oxidation with permanganate results in the formation of argemoninic acid, a product that provides significant insights into the alkaloid's structure. africaresearchconnects.com The general principle of using permanganate to oxidize organic molecules to carboxylic acids is a well-established method in organic chemistry. orgsyn.org The reaction conditions, such as temperature and the concentration of the oxidizing agent, can be controlled to achieve the desired product.

While specific experimental details for the permanganate oxidation of this compound are not extensively documented in the provided search results, the formation of argemoninic acid is a known degradation product. africaresearchconnects.com

N-Carbethoxy Derivative of Pavine from Alkaline Treatment

The treatment of N-methylpavine and argemonine under alkaline conditions can yield an N-carbethoxy derivative of pavine. africaresearchconnects.com This transformation indicates a structural rearrangement and derivatization at the nitrogen atom of the pavine skeleton. The alkaline treatment likely facilitates a reaction pathway that results in the introduction of a carbethoxy group (-COOEt) onto the nitrogen atom.

Chemical derivatization is a common strategy to modify the properties of a molecule or to aid in its analysis. jfda-online.commdpi.comnih.gov The introduction of an N-carbethoxy group can alter the chemical and physical properties of the original alkaloid.

Pharmacological Research on + Argemonine: Mechanisms and Molecular Interactions

Cellular and Molecular Targets

(+)-Argemonine is a pavine (B1216701) alkaloid, and its pharmacological activity is linked to its interaction with various cellular and molecular targets, including enzymes and receptors. pageplace.de While specific receptor binding studies for this compound are not extensively detailed in the provided information, the broader class of tetrahydroisoquinoline (THIQ) alkaloids, to which argemonine (B1202060) belongs, is known for a wide range of biological activities, including dopaminergic and neuroprotectant properties, suggesting interactions with neuronal receptors. nih.gov The biological activity of THIQ alkaloids is often attributed to their ability to interact with various receptors and enzymes. pageplace.denih.gov For instance, some THIQ alkaloids exhibit hypotensive effects through their interaction with histamine (B1213489) receptors. pageplace.de The metabolism of many drugs, including alkaloids, involves the cytochrome P450 (CYP450) system of enzymes. nih.gov Competition between two drugs for the same CYP450 isozyme can lead to enzyme inhibition, affecting the metabolism and potential toxicity of the drugs. nih.gov

Pharmacological receptors are broadly classified into four main families: ligand-gated ion channels, G protein-coupled receptors, enzyme-linked receptors, and intracellular receptors. alrasheedcol.edu.iq The interaction of a ligand with its receptor initiates a signaling cascade, often involving second messengers, which leads to a cellular response. alrasheedcol.edu.iq

| Receptor Family | Mechanism of Action | Response Time | Examples of Ligands/Receptors |

|---|---|---|---|

| Ligand-gated ion channels | Regulate ion flow across cell membranes upon ligand binding. | Very rapid (milliseconds) | Nicotinic receptor (ligand: acetylcholine), GABA receptor |

| G protein-coupled receptors | Ligand binding activates a G protein, which in turn modulates an effector enzyme or ion channel, leading to changes in second messenger concentrations. | Seconds to minutes | Adrenergic receptors, muscarinic receptors |

| Enzyme-linked receptors | Ligand binding to the extracellular domain activates or inhibits the cytosolic enzyme activity of the receptor. | Minutes to hours | Insulin receptor, growth factor receptors |

| Intracellular receptors | Lipid-soluble ligands diffuse across the cell membrane and bind to intracellular receptors, which then regulate gene transcription. | Hours to days | Steroid hormone receptors, thyroid hormone receptors |

(-)-Argemonine (B1200896), the enantiomer of this compound, has been identified as a protein kinase inhibitor. researchgate.net Protein kinases are enzymes that play a crucial role in cellular signaling by catalyzing the phosphorylation of proteins, a process that can switch a protein's function on or off. news-medical.net These enzymes are critical regulators of numerous cellular processes, including cell growth, division, and signaling. news-medical.net

Protein kinase inhibitors are classified based on the amino acid residue they target for phosphorylation, such as serine, threonine, or tyrosine. news-medical.net Tyrosine kinase inhibitors are particularly significant in cancer therapy because their target enzymes are often overactive or present in high levels in cancer cells, driving their proliferation. news-medical.net By blocking the action of these kinases, their inhibitors can halt cancer cell growth. news-medical.net The inhibition can be either competitive, where the inhibitor vies with ATP for the binding site on the enzyme, or allosteric, where it binds to a different site and changes the enzyme's conformation. rsc.org

| Inhibition Type | Mechanism | Effect on Enzyme |

|---|---|---|

| ATP-Competitive Inhibition | The inhibitor binds to the ATP-binding site of the kinase, preventing ATP from binding. rsc.org | Blocks the phosphorylation of the substrate protein. news-medical.net |

| Allosteric Inhibition | The inhibitor binds to a site on the kinase other than the ATP-binding site, inducing a conformational change. rsc.org | Reduces the kinase's ability to bind ATP or the substrate, or to catalyze the phosphorylation reaction. |

| Non-competitive Inhibition | The inhibitor binds to the kinase or the enzyme-substrate complex at a site distinct from the active site. | Reduces the catalytic activity of the enzyme without affecting substrate binding. |

Interaction with Specific Receptors or Enzymes

Cellular Pathway Modulation

Argemonine has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. eeer.orgeeer.org Apoptosis is a highly regulated process essential for removing unwanted or damaged cells without harming surrounding tissues. teachmeanatomy.info It can be triggered through two main pathways: the intrinsic and extrinsic pathways, which both culminate in the activation of caspases, the executioner enzymes of apoptosis. teachmeanatomy.info

The intrinsic pathway is initiated by internal cellular stress, such as DNA damage or the withdrawal of growth factors. teachmeanatomy.info This leads to the activation of pro-apoptotic proteins from the Bcl-2 family, which in turn trigger the release of cytochrome c from the mitochondria and subsequent caspase activation. teachmeanatomy.info The extrinsic pathway is activated by the binding of external ligands to death receptors on the cell surface, directly leading to caspase activation. teachmeanatomy.info Studies on arginase, another compound that induces apoptosis, showed that it caused caspase-3 cleavage and activation, leading to cell death that could be blocked by caspase inhibitors or overexpression of the anti-apoptotic protein BCL-2. nih.gov

In addition to inducing apoptosis, argemonine can cause cell cycle arrest, a state where the cell stops dividing. eeer.org The cell cycle is a tightly controlled series of events leading to cell division, and its arrest is a key mechanism for preventing the proliferation of damaged or cancerous cells. frontiersin.org

Cell cycle arrest is primarily regulated by two major tumor suppressor pathways: the p53/p21WAF1/CIP1 and the p16INK4A/pRB pathways. frontiersin.org DNA damage can activate p53, which then induces the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. mdpi.com p21 can halt the cell cycle at various stages by inhibiting CDK/cyclin complexes. frontiersin.org For example, some compounds induce G2/M phase arrest by upregulating p53 and p21, which in turn inhibit the cdc2/cyclin B complex required for entry into mitosis. oncotarget.com Similarly, the p16INK4A/pRB pathway controls the G1/S transition, with p16 inhibiting CDK4 and CDK6 to prevent the phosphorylation of the retinoblastoma (Rb) protein. mdpi.com Hypophosphorylated Rb binds to the E2F transcription factor, blocking the expression of genes necessary for S phase entry. mdpi.com

| Regulator | Function | Pathway |

|---|---|---|

| p53 | Transcription factor that activates genes involved in cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. mdpi.com | p53/p21 pathway |

| p21 (CDKN1A) | A cyclin-dependent kinase inhibitor (CDKI) that can halt the cell cycle in G1/S and G2/M phases. frontiersin.orgmdpi.com | p53/p21 pathway |

| p16 (INK4a) | A specific inhibitor of CDK4 and CDK6, leading to G1 arrest. mdpi.com | p16/pRB pathway |

| Retinoblastoma (Rb) protein | When hypophosphorylated, it binds to E2F transcription factors, preventing the transcription of genes required for S-phase entry. mdpi.com | p16/pRB pathway |

Research indicates that argemonine and related compounds can impact DNA integrity. For instance, an extract containing argemonine was found to increase DNA damage. researchgate.net Furthermore, argemone oil, which contains argemonine, has been shown to cause DNA damage in various cell types. researchgate.net One of the most severe forms of DNA damage is the double-strand break (DSB), which can have significant consequences for genomic stability. nih.gov

The cellular response to DSBs involves the phosphorylation of the histone variant H2AX at the site of the break, which serves as a signal to recruit DNA repair machinery. cellbiolabs.com This phosphorylation event is one of the earliest steps in the DNA damage response. cellbiolabs.com If the damage is too extensive to be repaired, the cell may undergo apoptosis or senescence to prevent the propagation of potentially harmful mutations. mdpi.com The ability of certain compounds to induce DNA damage is a key aspect of their anticancer properties. eeer.orgeeer.org

Cell Cycle Arrest Mechanisms in Cellular Models

Enzyme Inhibitory Activities

Enzyme inhibition is a key mechanism through which many pharmaceutical agents exert their effects. Research into argemonine has explored its potential to inhibit specific enzymes implicated in neurodegenerative diseases.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical enzymes in the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

Studies on alkaloids isolated from plants like Argemone grandiflora and Argemone platyceras have investigated the cholinesterase inhibitory potential of (–)-argemonine. nih.govcuni.cznih.govmdpi.com Research on (-)-argemonine isolated from A. grandiflora determined its half-maximal inhibitory concentration (IC₅₀). cuni.cz The findings indicated weak inhibition of both enzymes. Specifically, the IC₅₀ value against AChE was reported as 4677.75 ± 1241.08 µM, and for BuChE, it was 885.45 ± 119.50 µM. cuni.cz These values are significantly higher than those of established cholinesterase inhibitors like galanthamine, indicating a much lower potency for (–)-argemonine in this context.

Table 1: Cholinesterase Inhibitory Activity of (–)-Argemonine

| Enzyme | Source Organism | IC₅₀ (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Argemone grandiflora | 4677.75 ± 1241.08 cuni.cz |

| Butyrylcholinesterase (BuChE) | Argemone grandiflora | 885.45 ± 119.50 cuni.cz |

Prolyl Oligopeptidase Inhibition

Prolyl oligopeptidase (POP) is a serine protease that has been implicated in the pathology of neurodegenerative disorders, making it another target for therapeutic intervention. nih.gov

Investigations into the bioactivity of alkaloids from Argemone species have revealed that (–)-argemonine exhibits inhibitory activity against prolyl oligopeptidase. nih.govnih.govresearchgate.net In a study of compounds from Argemone grandiflora, (–)-argemonine was found to inhibit POP with an IC₅₀ value of 337 ± 83.1 µM. cuni.cz Notably, this inhibitory effect was reported to be more potent than that of the standard compound baikalin used in the same study. cuni.cz A separate study on alkaloids from Argemone platyceras reported a consistent IC₅₀ value. researchgate.net

Table 2: Prolyl Oligopeptidase Inhibitory Activity of (–)-Argemonine

| Enzyme | Source Organism | IC₅₀ (µM) |

|---|---|---|

| Prolyl Oligopeptidase (POP) | Argemone grandiflora | 337 ± 83.1 cuni.cz |

| Prolyl Oligopeptidase (POP) | Argemone platyceras | 337.0 ± 83.1 nih.gov |

In Vitro Cellular Activities

Beyond direct enzyme inhibition, the effects of argemonine have been assessed at the cellular level, particularly concerning its impact on the proliferation of cancer cells.

Anti-proliferative Activity in Cancer Cell Lines (e.g., M12.C3F6, RAW 264.7, HeLa)

Research has focused on the potential of argemonine as an anti-proliferative agent by evaluating its effects on various cancer cell lines in vitro. A significant study isolated argemonine (the specific stereoisomer was not designated) from an ethyl acetate (B1210297) fraction of Argemone gracilenta and tested its activity using an MTT colorimetric assay. nih.govresearchgate.net

The results demonstrated that argemonine possesses high anti-proliferative activity against several cancerous cell lines. nih.govresearchgate.net The compound was particularly effective against the M12.C3F6 (murine B-cell lymphoma) and RAW 264.7 (murine macrophage) cell lines, with IC₅₀ values of 2.8 µg/mL and 2.5 µg/mL, respectively. nih.gov It also showed activity against the HeLa (human cervix carcinoma) cell line, with an IC₅₀ of 12.1 µg/mL. nih.gov

A crucial finding from this research was the selectivity of argemonine. The compound showed no significant activity against the normal L-929 cell line, suggesting it may preferentially target cancerous cells over healthy ones. nih.gov Further investigation into the mechanism of action through microscopic observation revealed that argemonine induced morphological changes in the cancer cells. researchgate.net In M12.C3F6 cells, the formation of autophagic vacuoles was observed, while in HeLa cells, signs of apoptosis, such as nuclear and cytoplasmic condensation and the formation of apoptotic bodies, were noted. researchgate.net

Table 3: Anti-proliferative Activity of Argemonine

| Cell Line | Cell Type | IC₅₀ (µg/mL) |

|---|---|---|

| M12.C3F6 | Murine B-cell lymphoma | 2.8 nih.govresearchgate.net |

| RAW 264.7 | Murine macrophage | 2.5 nih.govresearchgate.net |

| HeLa | Human cervix carcinoma | 12.1 nih.govresearchgate.net |

| L-929 | Normal murine fibroblast | > 100 nih.gov |

Structure Activity Relationship Sar Studies of + Argemonine and Its Analogues

Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of many compounds. This is because biological targets, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity toward their ligands.

Argemonine (B1202060) exists as two enantiomers, (+)-Argemonine and (-)-Argemonine (B1200896), which are non-superimposable mirror images of each other. researchgate.netyoutube.com The absolute configuration of these enantiomers, designated as R (Rectus) or S (Sinister) using the Cahn-Ingold-Prelog priority rules, determines how they interact with chiral biological macromolecules. libretexts.org Studies have demonstrated that the biological activities of these two enantiomers can differ significantly.

For instance, research has shown that (-)-Argemonine acts as a protein kinase inhibitor and is considered a potential anticancer agent. researchgate.net Both argemonine and berberine (B55584) alkaloids have demonstrated significant anti-proliferative activity on various cancerous cell lines, while showing no activity on normal cell lines. researchgate.net In contrast, studies on the inhibitory activity of argemonine enantiomers against certain enzymes have revealed differing potencies. One study isolated (-)-argemonine from Argemone grandiflora and tested its inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and prolyl oligopeptidase (POP). cuni.cz The results indicated that (-)-argemonine had measurable, though not potent, inhibitory effects on these enzymes. cuni.cz

The divergence in activity between enantiomers is often attributed to the specific interactions one enantiomer can form within a binding site that the other cannot. nih.gov This highlights the importance of enantioselective synthesis and the evaluation of individual enantiomers in drug development to harness the desired therapeutic effects and avoid potential off-target activities of the less active or inactive enantiomer. researchgate.netnih.gov

Table 1: Comparative Inhibitory Activity of (-)-Argemonine

| Enzyme | IC₅₀ (µM) of (-)-Argemonine |

|---|---|

| Acetylcholinesterase (AChE) | 4677.75 ± 1241.08 |

| Butyrylcholinesterase (BuChE) | 885.45 ± 119.50 |

| Prolyl Oligopeptidase (POP) | 337 ± 83.1 |

Impact of Functional Group Modifications on Activity

Functional groups are specific groups of atoms within a molecule that are responsible for its characteristic chemical reactions and physical properties. solubilityofthings.commsesupplies.com Modifying these groups is a fundamental strategy in medicinal chemistry to enhance biological activity, improve selectivity, and optimize pharmacokinetic properties. ashp.org

In the context of this compound, its molecular scaffold contains several functional groups, including methoxy (B1213986) groups and a tertiary amine, which are amenable to modification. smolecule.com Key reactions such as benzoylation, which introduces a benzoyl group, can alter the molecule's structure and its biological activity. smolecule.com Similarly, oxidation of the hydroxyl groups can lead to derivatives with different properties. smolecule.com

The general principles of functional group modification suggest several potential avenues for altering Argemonine's activity:

Hydroxyl Groups: The presence and position of hydroxyl groups can influence a molecule's water solubility and its ability to form hydrogen bonds with a biological target. msesupplies.comashp.org

Methoxy Groups: Demethylation of methoxy groups to the corresponding hydroxyl groups can significantly alter binding interactions and metabolic stability.

While specific SAR studies detailing extensive modifications of the this compound scaffold are not broadly available in the provided search results, the principles of medicinal chemistry strongly suggest that alterations to its functional groups would have a profound impact on its biological profile. solubilityofthings.comashp.org

Computational Approaches in SAR

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for understanding and predicting how a ligand, like this compound, interacts with its biological target at a molecular level. nih.gov These approaches provide valuable insights into the SAR of a compound series. rsc.org

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. acs.org In drug discovery, it is used to simulate the interaction between a ligand and the active site of a target protein. researchgate.netresearchgate.net The process involves placing the ligand in various conformations within the binding site and scoring each pose based on a force field that estimates the binding energy. researchgate.net

For alkaloids like argemonine, docking studies can identify plausible binding modes within the active site of an enzyme or receptor. researchgate.net These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-receptor complex. For example, docking studies on other complex natural products have successfully predicted binding interactions with their target proteins, which were later confirmed by other methods. acs.org

The active site of an enzyme is the specific region where substrate molecules bind and a chemical reaction occurs. wikipedia.org It is composed of amino acid residues that form temporary bonds with the substrate (binding site) and other residues that catalyze the reaction (catalytic site). wikipedia.org

Molecular docking and other computational analyses can identify the specific amino acid residues that are critical for binding this compound and its analogues. researchgate.net For instance, positively charged residues like Arginine (Arg) and Lysine (Lys) are often involved in binding and positioning substrates through electrostatic interactions. nih.govnih.gov Aromatic residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) can form pi-stacking and hydrophobic interactions with the aromatic rings of the ligand. Studies on other enzyme-inhibitor complexes have shown that residues like Arginine can be crucial for binding, sometimes sterically preventing one enantiomer from binding effectively while accommodating the other. nih.gov

Binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), is a measure of the strength of the binding interaction. Docking programs calculate a scoring function that correlates with the binding free energy (ΔG), which in turn relates to the binding affinity. researchgate.net Lower binding energy values typically indicate a higher predicted binding affinity. These calculated affinities help in ranking different analogues and prioritizing them for synthesis and biological testing.

Table 2: Key Amino Acid Residues in Ligand Binding

| Amino Acid Residue | Potential Interaction Type | Significance |

|---|---|---|

| Arginine (Arg), Lysine (Lys) | Electrostatic (Ionic) Bonds | Stabilizes binding of negatively charged or polar parts of the ligand. nih.govnih.gov |

| Aspartate (Asp), Glutamate (Glu) | Electrostatic (Ionic) Bonds | Interacts with positively charged groups on the ligand, like a protonated amine. nih.gov |

| Phenylalanine (Phe), Tyrosine (Tyr) | Hydrophobic & Pi-Stacking | Interacts with aromatic rings of the ligand. nih.gov |

| Leucine (Leu), Valine (Val), Isoleucine (Ile) | Hydrophobic Interactions | Forms van der Waals contacts with nonpolar parts of the ligand. nih.gov |

| Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln) | Hydrogen Bonds | Acts as hydrogen bond donors or acceptors with the ligand. nih.govfrontiersin.org |

Beyond simple docking, more advanced molecular modeling techniques like molecular dynamics (MD) simulations can provide a dynamic view of the ligand-receptor complex over time. This can reveal how the flexibility of both the ligand and the protein affects binding.

A key aspect of this analysis is the characterization of the binding pocket's topology, including the identification of hydrophobic subpockets. researchgate.net These are regions within the active site that are lined with nonpolar amino acid residues, creating a favorable environment for the hydrophobic parts of a ligand. rsc.org The binding of a hydrophobic substrate is often enthalpy-driven, suggesting that van der Waals interactions within these pockets are predominant. researchgate.net

For this compound, which has a significant nonpolar surface area, interactions with hydrophobic subpockets are likely to be a major contributor to its binding affinity. Molecular modeling can map these subpockets and analyze how well different analogues fit within them. researchgate.net For example, a flexible protein conformation might reduce the energetic cost of the conformational changes needed for a hydrophobic substrate to bind effectively. researchgate.net This type of analysis is crucial for designing analogues with modified hydrophobic moieties that can better exploit these subpockets to achieve higher potency and selectivity.

Analytical Methodologies for + Argemonine Research

Isolation and Purification Techniques

The initial step in studying (+)-argemonine involves its extraction from plant material, followed by purification to separate it from other co-occurring compounds.

Solvent extraction is a primary method for isolating alkaloids like this compound from plant tissues. The choice of solvent and extraction technique significantly impacts the yield and purity of the initial extract.

Commonly, plant materials such as leaves are dried, powdered, and then subjected to extraction. amazonaws.com Maceration, where the plant material is soaked in a solvent, is one employed technique. ijisrt.comijariie.com Another prevalent method is Soxhlet extraction, which allows for continuous extraction with a fresh solvent, often leading to higher yields compared to other methods. amazonaws.comjournaljsrr.com Microwave-assisted extraction has also been utilized, offering a more rapid process. amazonaws.comjournaljsrr.com

The selection of solvents is critical and is often done based on the polarity of the target compounds. A sequential extraction process using solvents of increasing polarity (e.g., petroleum ether, chloroform (B151607), and methanol) is a common strategy to fractionate compounds based on their solubility. For instance, studies on Argemone mexicana have shown that petroleum ether and chloroform extracts tend to have higher concentrations of alkaloids. Methanol and ethanol (B145695) are also frequently used solvents for extracting alkaloids from Argemone species. ijariie.comnih.gov The choice of extraction method can influence the final yield, with Soxhlet extraction sometimes providing a higher yield than microwave-assisted techniques. amazonaws.comjournaljsrr.com

Following initial solvent extraction, the crude extract contains a mixture of various phytochemicals. Chromatographic techniques are essential for the purification of this compound from this complex mixture.

Preparative Thin-Layer Chromatography (Prep TLC) is a valuable method for purifying small to moderate quantities of compounds. rochester.edu In this technique, the crude extract is applied as a line onto a TLC plate with a thick layer of adsorbent, typically silica (B1680970) gel. rochester.eduresearchgate.net The plate is then developed in a suitable solvent system, which separates the components based on their differential migration. rochester.edu After development, the band corresponding to this compound can be visualized (often under UV light), scraped from the plate, and the compound eluted from the silica with a polar solvent. rochester.eduresearchgate.net This method is particularly useful for separating compounds with similar polarities. researchgate.netreddit.com

For larger scale purification, column chromatography is often employed. hilarispublisher.com This technique works on the same principles as TLC but allows for the separation of larger quantities of material. hilarispublisher.com

Solvent Extraction Procedures

Spectroscopic and Spectrometric Characterization

Once a purified sample of this compound is obtained, its identity and structure must be confirmed using spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. wikipedia.org Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize this compound. nih.govresearchgate.net

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring atoms. wikipedia.org For this compound, specific chemical shifts (δ) in the ¹H NMR spectrum correspond to its various protons, including those of the methoxy (B1213986) groups, the N-methyl group, and the aromatic rings. nih.gov

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. wikipedia.org Each unique carbon atom in the this compound structure gives a distinct signal in the ¹³C NMR spectrum. nih.gov The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. nih.gov The purity of an isolated sample can also be assessed using ¹H-NMR spectra, with purities above 95% being reported. nih.govresearchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

|---|---|---|

| H-1, H-7 | 6.31 (s) | 111.3 |

| C-1a, C-7a | 127.4 | |

| C-2, C-8 | 148.4 | |

| 2-OCH₃, 8-OCH₃ | 3.66 (s) | 55.8 |

| C-3, C-9 | 147.9 | |

| 3-OCH₃, 9-OCH₃ | 3.58 (s) | 55.6 |

| C-4, C-10 | 6.47 (s) | 109.7 |

| C-4a, C-10a | 122.5 | |

| Hα-5, Hα-11 | 2.52 (d, J = 6.0) | 33.3 |

| Hβ-5, Hβ-11 | 3.33 (d, J = 5.2) | |

| C-6, C-12 | 56.3 | |

| H-6, H-12 | 4.04 (dd, J = 6.61) | |

| N-CH₃ | 2.45 (s) | 39.7 |

Data obtained in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C. nih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. mdpi.com It is a crucial tool for the identification and confirmation of isolated natural products like this compound. researchgate.net The technique can be used to determine the molecular formula of the compound, which for this compound is C₂₁H₂₅NO₄. smolecule.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Advanced Chromatographic-Mass Spectrometric Techniques

The coupling of chromatographic separation techniques with mass spectrometry provides a powerful analytical platform for the analysis of complex mixtures and the definitive identification of specific compounds. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two such hyphenated techniques. wikipedia.orgnih.gov In these methods, the sample is first separated by the chromatographic component (GC or LC), and the eluting compounds are then directly introduced into the mass spectrometer for detection and identification. mdpi.comwikipedia.org LC-MS is particularly well-suited for the analysis of polar and thermally labile compounds like alkaloids, which are common in natural product extracts. wikipedia.org These advanced techniques can be used to identify this compound in complex plant extracts with high sensitivity and specificity. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile compounds. scioninstruments.comspectroinlets.comthermofisher.com In the analysis of this compound, GC-MS plays a crucial role. The gas chromatograph vaporizes the sample and separates its components, which are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio. scioninstruments.comthermofisher.com This method is particularly useful for determining the presence of argemonine (B1202060) and other related compounds in complex biological samples. nih.gov

Research has utilized GC-MS to analyze fractions of plant extracts, such as those from Argemone gracilenta, leading to the identification of argemonine. nih.gov The process involves separating volatile compounds on a capillary column, followed by detection using a mass spectrometer in electron impact mode. nih.gov While specific GC-MS parameters for the routine quantification of this compound are not extensively detailed in the provided context, general methodologies for analyzing similar alkaloids and compounds in complex mixtures are well-established. nih.govmdpi.comresearchgate.net For instance, the analysis of related compounds often involves specific temperature programs for the oven to ensure optimal separation. nih.govresearchgate.net

Table 1: Illustrative GC-MS Parameters for Analysis of Compounds in Plant Extracts

| Parameter | Value/Description | Source |

|---|---|---|

| Instrument | Agilent 6890 GC coupled to an Agilent 5973N MS | nih.gov |

| Column | HP 5MS capillary column (25 m x 0.2 mm i.d., 0.3 µm film thickness) | nih.gov |

| Oven Temperature Program | Initial 40°C for 2 min, then ramp to 260°C at 10°C/min, hold for 20 min | nih.gov |

| Ionization Mode | Electron Impact (EI) at 70 eV | nih.gov |

| Carrier Gas | Helium | acs.org |

This table provides a general example of GC-MS conditions that can be adapted for the analysis of alkaloids like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a synergistic technique that pairs the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis of mass spectrometry. wikipedia.org This combination is highly effective for analyzing complex mixtures, such as those found in biological and environmental samples. wikipedia.orgesogu.edu.tr LC-MS is particularly well-suited for the analysis of a wide range of organic compounds, including those that are non-volatile or thermally unstable, making it a valuable tool in natural product research. wikipedia.orgresearchgate.net

The LC-MS/MS variant, or tandem mass spectrometry, further enhances selectivity and sensitivity, allowing for the precise analysis of trace compounds in complex matrices. esogu.edu.treag.com This technique is instrumental in drug development and metabolic profiling. wikipedia.orgesogu.edu.tr In the context of phytochemical analysis, LC-MS has been employed for the metabolic profiling of plant samples and the analysis of natural products. wikipedia.orgnih.gov While specific LC-MS methods for this compound are not detailed, the general applicability for alkaloid analysis is well-recognized. measurlabs.comnih.gov The technique's ability to handle complex samples makes it ideal for identifying and quantifying this compound in crude plant extracts. wikipedia.org

Table 2: General LC-MS/MS System Configuration

| Component | Description | Source |

|---|---|---|

| Chromatography | High-Performance Liquid Chromatography (HPLC) | wikipedia.org |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | esogu.edu.tr |

| Mass Analyzer | Triple Quadrupole (QqQ) or Ion Trap | esogu.edu.treag.com |

| Detection | High sensitivity detection of ions based on mass-to-charge ratio | esogu.edu.tr |

This table outlines the typical components of an LC-MS/MS system used for the analysis of complex organic molecules.

High-Performance Liquid Chromatography (HPLC) for Phytochemical Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone of phytochemical analysis, widely used for the separation, identification, and quantification of secondary metabolites in plant extracts, including alkaloids, flavonoids, and phenolic compounds. austinpublishinggroup.comphcogres.comanalis.com.my Its versatility and reproducibility make it an essential tool for the quality control of herbal products. austinpublishinggroup.com

In the phytochemical assessment of plants from the Argemone genus, HPLC is employed to generate a chemical fingerprint of the extracts. phytojournal.comresearchgate.net For instance, an HPLC analysis of Argemone mexicana seed extract revealed multiple peaks corresponding to its various chemical constituents. phytojournal.com The technique's resolving power is ideal for processing multi-component samples on both analytical and preparative scales. austinpublishinggroup.com Reversed-phase chromatography is the most common mode of separation used in these analyses. austinpublishinggroup.com

**Table 3: Example of HPLC Conditions for Phytochemical Analysis of *Argemone mexicana***

| Parameter | Description | Source |

|---|---|---|

| Detection | UV at 254 nm | phytojournal.com |

| Column | C18 column | innovareacademics.in |

| Mobile Phase | Acetonitrile and water are commonly used mobile phases. aocs.orgmmv.org | aocs.orgmmv.org |

This table provides an example of HPLC conditions that can be used for the phytochemical profiling of plant extracts containing this compound.

Purity Assessment Methodologies (e.g., 1H-NMR for Purity Determination)

The purity of isolated natural products like this compound is critical for accurate biological and pharmacological studies. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), has emerged as a powerful and reliable method for purity determination. rssl.com

Quantitative ¹H-NMR (qHNMR) offers a direct and absolute method for determining the purity of a compound without the need for a reference standard of the analyte itself. rssl.comresearchgate.netnih.gov The principle lies in the direct proportionality between the integrated signal area of a specific proton and the number of nuclei responsible for that signal. rssl.com This allows for the calculation of purity by comparing the integral of a known proton signal of the target compound to that of a certified internal standard. researchgate.netnih.gov

Studies have demonstrated the use of ¹H-NMR to determine the purity of alkaloids, with results indicating purities above 95%. researchgate.net The method is considered advantageous as it is non-destructive, fast, and provides high accuracy. nih.gov For purity assessment, a known amount of the sample is dissolved in a deuterated solvent with a precisely weighed amount of an internal standard. acs.orgnih.gov The purity is then calculated from the resulting spectrum. researchgate.netnih.gov

Table 4: Key Aspects of Purity Determination by ¹H-NMR

| Aspect | Description | Source |

|---|---|---|

| Principle | Signal intensity is directly proportional to the number of nuclei. | rssl.com |

| Method | Comparison of the integral of a target compound's proton signal to an internal standard. | researchgate.netnih.gov |

| Advantages | Non-destructive, fast, high accuracy, no need for analyte-specific reference standard. | rssl.comnih.gov |

| Reported Purity | Purity of isolated alkaloids, including argemonine, determined to be >95%. | researchgate.net |

This table summarizes the key features of using ¹H-NMR for the purity assessment of chemical compounds.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for (+)-Argemonine and its Derivatives

The complex, stereochemically dense structure of this compound poses a significant hurdle for synthetic chemists. Crafting efficient and stereoselective synthetic pathways is essential for generating adequate amounts of the compound for further biological testing and for designing new analogs with enhanced characteristics. While earlier synthetic routes were often long and produced low yields, modern research is concentrating on more advanced and effective strategies. nih.gov

Recent total syntheses have been developed using modern chemical methods that diverge from traditional biomimetic approaches, often resulting in more efficient routes to complex tetrahydroisoquinoline (THIQ) alkaloids. nih.govacs.org One practical and enantioselective synthesis for the related natural alkaloid (-)-argemonine (B1200896) has been developed, which could be adapted for this compound. researchgate.net This highlights a move towards more creative and novel synthetic designs in the field. acs.org

Modern synthetic chemistry increasingly relies on catalytic and enantioselective methods to boost efficiency and minimize waste. frontiersin.org A primary difficulty in synthesizing this compound and similar alkaloids is the construction of the tetrahydroisoquinoline core with precise stereochemical control. researchgate.net

Asymmetric catalysis is a leading area in modern chemistry for creating enantiopure chiral molecules with high selectivity. frontiersin.org Strategies for the enantioselective synthesis of various amines often involve the catalytic reduction of imines or the addition of nucleophiles to imines. nih.gov For complex ketones and aldehydes, methods using chiral copper catalysts to promote reactions with simple acyl electrophiles are being explored. nih.gov While classical methods for creating key intermediates often involved stoichiometric reagents that produce significant chemical waste, many research groups are now focused on developing catalytic alternatives. researchgate.net These modern catalytic methods are more atom-economical and offer a greener approach to synthesizing complex molecules like this compound. researchgate.netfrontiersin.org

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While the anticancer and anti-inflammatory properties of this compound are recognized, its full therapeutic potential remains largely unexplored. nih.gov The pavine (B1216701) alkaloid structure is known to interact with various biological targets, indicating that this compound might have other undiscovered pharmacological activities. researchgate.net

Future research will likely involve extensive biological screening of this compound against a wide array of diseases. researchgate.net This could encompass assays for antimicrobial, antiviral, and antioxidant effects, among others. nih.govresearchgate.net Given that heterocyclic compounds, in general, show a wide range of potent biological activities, there is significant potential for discovering new therapeutic uses for this compound and its derivatives. ijrpr.com The indole (B1671886) scaffold, which is related to the core structure of argemonine (B1202060), has shown promise in regulating cell death pathways, suggesting another avenue for cancer research. mdpi.com

Multi-Target Drug Design based on this compound Scaffold

The idea of multi-target drug design, where a single molecule is crafted to interact with several biological targets, is an emerging strategy in drug discovery. dovepress.comfrontiersin.org This approach can result in greater effectiveness and a decreased probability of drug resistance. dovepress.com The rigid, conformationally restricted scaffold of this compound makes it an excellent foundation for designing such multi-target ligands. biosolveit.de

By strategically altering the functional groups on the this compound core, it could be possible to develop derivatives that concurrently modulate multiple pathways implicated in a specific disease. nih.gov This "one-compound-multi-target" strategy is seen as a more rational approach for complex, multifactorial diseases compared to the traditional "one-target-one-drug" paradigm. nih.gov Programs like LigBuilder V3 have been developed specifically for the de novo design of multi-target ligands, which could be applied to the argemonine scaffold. frontiersin.org This could lead to the development of more robust and lasting therapeutic agents.

Advanced Computational and In Silico Screening for New Analogues

Computational tools have become indispensable in modern drug discovery, helping to reduce the time and resources required. nih.gov In silico methods like virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) studies can accelerate the discovery of new this compound analogues with enhanced properties. mdpi.comjapsonline.com

These computational techniques can predict how structural modifications to this compound will influence its interaction with a biological target, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govnih.gov For instance, virtual screening can be used to test large digital libraries of compounds based on the this compound scaffold against a specific protein target. mdpi.complos.org This high-throughput in silico screening can filter vast numbers of compounds to identify a select few with desirable binding affinities and pharmacokinetic properties for further experimental validation. japsonline.comnih.gov Frameworks are also being developed for scaffold-based multi-objective optimization to generate molecules with optimal properties. arxiv.org

Biotechnological Applications and Sustainable Production Methods

Current methods for obtaining this compound, either through extraction from natural sources or through complex chemical synthesis, can be inefficient and have a significant environmental impact. eurekaselect.com Biotechnology offers a promising and sustainable alternative for producing this valuable compound. techmigroup.comscielo.br

Q & A

Q. What experimental designs mitigate batch-to-batch variability in this compound isolation from natural sources?

- Methodological Answer : Standardize plant material sourcing (e.g., same geographic region, harvest season). Implement quality control via DNA barcoding to confirm species identity. Use orthogonal purification methods (e.g., HPLC followed by crystallization) and track variability using principal component analysis (PCA) of metabolomic profiles .

Data Analysis & Collaboration

Q. How can interdisciplinary teams integrate pharmacological and phytochemical data for this compound?

- Methodological Answer : Establish a shared data repository (e.g., Figshare) with standardized metadata (e.g., IC₅₀ values, extraction yields). Use ontology frameworks (e.g., ChEBI) to harmonize terminology. Hold cross-disciplinary workshops to align hypotheses (e.g., mechanism of action vs. biosynthesis pathways) and co-author protocols .

Q. What statistical methods are appropriate for validating this compound’s anti-inflammatory effects in preclinical models?

- Methodological Answer : Use blinded, randomized animal studies with power analysis to determine sample size (). Apply non-parametric tests (e.g., Mann-Whitney U) if data violates normality assumptions. Report effect sizes (e.g., Cohen’s d) and confidence intervals (95% CI) to contextualize significance beyond p-values .

Reproducibility & Ethics

Q. How should researchers document methods to ensure reproducibility in this compound studies?

- Methodological Answer : Follow the Beilstein Journal’s guidelines: Publish detailed experimental procedures (e.g., gradient elution times, column dimensions) in supplementary materials. For biological assays, include raw data (e.g., absorbance values, cell counts) and analysis scripts (R/Python). Use ORCIDs to link datasets to contributors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.